![molecular formula C22H25NO4 B2678304 5-[Ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]pentanoic acid CAS No. 2172066-55-4](/img/structure/B2678304.png)

5-[Ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]pentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

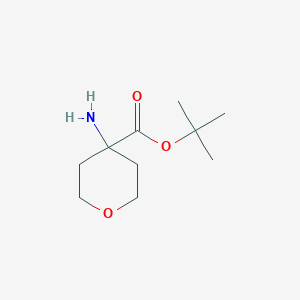

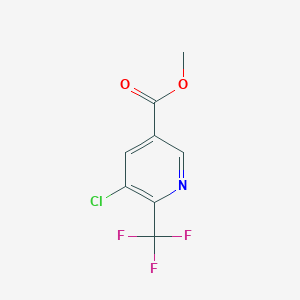

5-[Ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]pentanoic acid is a chemical compound with the molecular formula C22H25NO4 . It has a molecular weight of 367.44 . The compound is typically stored at room temperature and is in the form of an oil .

Molecular Structure Analysis

The InChI code for this compound is 1S/C22H25NO4/c1-2-23(14-8-7-13-21(24)25)22(26)27-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,20H,2,7-8,13-15H2,1H3,(H,24,25) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis

This compound is an oil at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .Scientific Research Applications

Solid Phase Peptide Synthesis Enhancements

9-Fluorenylmethoxycarbonyl (Fmoc) amino acids have revolutionized SPPS since their introduction over a decade ago. The methodology has seen significant advancements with the development of various solid supports, linkages, side-chain protecting groups, and a deeper understanding of solvation conditions. This has facilitated the synthesis of biologically active peptides and proteins, underscoring the versatility of Fmoc amino acids in bioorganic chemistry (Fields & Noble, 2009).

Novel Linkers for Solid Phase Synthesis

Research into new phenylfluorenyl-based linkers for solid phase synthesis has introduced compounds such as 9-(4-hydroxyphenyl)-9-H-fluoren-9-ol and 5-(4-(9-hydroxy-9H-fluoren-9-yl)-phenoxy)-pentanoic acid. These linkers demonstrate higher acid stability compared to conventional trityl resins, enabling the immobilization and modification of carboxylic acids and amines with subsequent high-yield and purity product release upon TFA treatment (Bleicher, Lutz, & Wuethrich, 2000).

Self-Assembly and Functional Material Fabrication

Fmoc-modified amino acids and peptides exhibit significant self-assembly properties due to the hydrophobicity and aromaticity of the Fmoc group. This self-organization capability has opened up opportunities for applications in cell cultivation, bio-templating, optical devices, drug delivery, and therapeutic agents. The review by Tao et al. (2016) underscores the importance of such bio-inspired building blocks in creating functional materials, highlighting the role of Fmoc-modified compounds in various scientific and technological advancements (Tao, Levin, Adler-Abramovich, & Gazit, 2016).

Reversible Protecting Group for the Amide Bond

The use of N,O-Bis-Fmoc derivatives of Nα-(2-hydroxy-4-methoxybenzyl)amino acids as intermediates for peptide synthesis with reversibly protected amide bonds has shown promise in preventing interchain association during SPPS. This demonstrates the utility of Fmoc chemistry in enhancing peptide synthesis efficiency, especially for sequences that are difficult to assemble (Johnson, Quibell, Owen, & Sheppard, 1993).

Mechanism of Action

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name |

5-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-2-23(14-8-7-13-21(24)25)22(26)27-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,20H,2,7-8,13-15H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLXBPUNDHCDLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(cyanomethyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2678222.png)

![4-Methyl-2-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2678224.png)

![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2678225.png)

![(2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one](/img/structure/B2678229.png)

![2-[6-(4-Chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2678232.png)

![1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2678243.png)